molecular formula C7H2Cl2F2O2 B8777246 2,3-Dichloro-4,5-difluorobenzoic acid CAS No. 112062-61-0

2,3-Dichloro-4,5-difluorobenzoic acid

Cat. No.: B8777246
CAS No.: 112062-61-0
M. Wt: 226.99 g/mol
InChI Key: LPDOHCZLFZKSLU-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluorobenzoic acid (CAS: 110877-64-0) is a halogenated benzoic acid derivative with the molecular formula C₇H₃ClF₂O₂ and a molecular weight of 192.55 g/mol. It is characterized by a chlorine substituent at the 2-position and fluorine atoms at the 4- and 5-positions on the aromatic ring. This compound is synthesized via a three-step process involving decarboxylation of 4,5-difluorophthalic anhydride, nitration, and chlorodenitrination . Key properties include:

  • Melting point: 103–106°C
  • Water solubility: 5.0 g/L at 20°C
  • pKa: ~2.50 (predicted), indicating strong acidity due to electron-withdrawing substituents .

It serves as a critical intermediate in medicinal chemistry and agrochemical synthesis, particularly in the development of pesticides and bioactive metal complexes .

Properties

CAS No.

112062-61-0

Molecular Formula

C7H2Cl2F2O2

Molecular Weight

226.99 g/mol

IUPAC Name

2,3-dichloro-4,5-difluorobenzoic acid

InChI

InChI=1S/C7H2Cl2F2O2/c8-4-2(7(12)13)1-3(10)6(11)5(4)9/h1H,(H,12,13)

InChI Key

LPDOHCZLFZKSLU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Cl)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

3,5-Difluorobenzoic Acid (CAS: 455-40-3)

  • Molecular formula : C₇H₄F₂O₂
  • Molecular weight : 158.10 g/mol
  • Key differences :
    • Lacks chlorine substituents, reducing molecular weight and lipophilicity.
    • Predicted to have a higher pKa (~3.5–4.0) due to fewer electron-withdrawing groups compared to 2-chloro-4,5-difluorobenzoic acid.
    • Applications: Primarily used as a reference standard and intermediate in pharmacological research .

2,3,4,5-Tetrafluorobenzoic Acid

  • Molecular formula : C₇H₂F₄O₂
  • Molecular weight : 194.09 g/mol
  • Key differences :
    • Contains four fluorine atoms, enhancing acidity (pKa < 2.0) and thermal stability.
    • Widely studied in coordination chemistry for synthesizing bioactive metal complexes (e.g., antimicrobial agents) .
    • Higher fluorine content increases metabolic resistance compared to 2-chloro-4,5-difluorobenzoic acid.

3,5-Dichloro-4-fluoro-2-hydroxybenzoic Acid (CAS: 189283-53-2)

  • Molecular formula : C₇H₃Cl₂FO₃
  • Molecular weight : 233.00 g/mol
  • Key differences: Contains two chlorine atoms, a hydroxyl group, and one fluorine atom. Hydroxyl group increases polarity and reduces acidity (pKa ~4.5–5.0). Potential applications in pharmaceuticals due to hydrogen-bonding capabilities .

3,5-Dichloro-2,4-difluorobenzoyl Chloride (CAS: 101513-72-8)

  • Molecular formula : C₇HCl₃F₂O
  • Molecular weight : 237.45 g/mol
  • Key differences :
    • Acid chloride derivative with enhanced reactivity for acylation reactions.
    • Used in synthesizing agrochemicals and polymers, contrasting with the carboxylic acid’s role in metal complexation .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) pKa Water Solubility Key Applications
2-Chloro-4,5-difluorobenzoic acid C₇H₃ClF₂O₂ 192.55 103–106 ~2.50 5.0 g/L Pesticides, drug intermediates
3,5-Difluorobenzoic acid C₇H₄F₂O₂ 158.10 Not reported ~3.5–4.0 Not reported Pharmacological research
2,3,4,5-Tetrafluorobenzoic acid C₇H₂F₄O₂ 194.09 Not reported <2.0 Not reported Metal complexes, antimicrobials
3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid C₇H₃Cl₂FO₃ 233.00 Not reported ~4.5–5.0 Not reported Pharmaceutical intermediates

Q & A

Q. What are the recommended synthetic routes for preparing 2,3-dichloro-4,5-difluorobenzoic acid, and what are the critical reaction parameters?

  • Methodological Answer : A common approach involves selective halogenation and fluorination of benzoic acid derivatives. For example:

Chlorination : Start with a fluorinated benzene derivative (e.g., 4,5-difluorobenzoic acid). Introduce chlorine atoms at positions 2 and 3 using chlorinating agents like Cl₂ in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

Fluorination : Fluorination can be achieved using fluorinating agents (e.g., KF or SF₄) under controlled conditions. For regioselectivity, protect the carboxylic acid group during fluorination to avoid side reactions .
Key Parameters :

  • Temperature: 80–120°C for chlorination.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency.
  • Yield optimization: Monitor reaction progress via TLC or HPLC.

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identify substituent positions (e.g., Cl and F atoms) via splitting patterns and chemical shifts. Fluorine atoms cause deshielding, while chlorine atoms influence coupling constants .
  • High-Performance Liquid Chromatography (HPLC) :
  • Column: C18 reverse-phase.
  • Mobile phase: Acetonitrile/water (70:30) with 0.1% formic acid.
  • Retention time: Compare against standards (e.g., 2-chloro-4,5-difluorobenzoic acid, ~12.5 min under similar conditions) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M-H]⁻ at m/z 226.94 (calculated for C₇H₂Cl₂F₂O₂) .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
  • Storage : Keep in a cool, dry place in a sealed amber vial to prevent photodegradation.

Advanced Research Questions

Q. How does the introduction of chlorine and fluorine substituents influence the electronic and steric properties of benzoic acid derivatives?

  • Methodological Answer :
  • Electronic Effects :
  • Fluorine atoms are electron-withdrawing (-I effect), increasing the acidity of the carboxylic acid group (pKa ~1.5–2.0).
  • Chlorine atoms contribute both -I and +M effects, altering resonance stabilization .
  • Steric Effects :
  • Steric hindrance at positions 2 and 3 reduces reactivity in nucleophilic substitution reactions. Computational modeling (e.g., DFT) can predict bond angles and torsional strain .

Q. What challenges arise in achieving regioselective fluorination during the synthesis of polyhalogenated benzoic acids?

  • Methodological Answer :
  • Competing Side Reactions : Fluorination agents (e.g., SF₄) may over-fluorinate or displace existing halogens.
  • Mitigation Strategies :

Use protecting groups (e.g., methyl esters) for the carboxylic acid to direct fluorination to desired positions.

Optimize reaction time and temperature (e.g., 60°C for 6 hours reduces byproduct formation) .

  • Analytical Validation : Monitor reaction intermediates via GC-MS or LC-MS to identify competing pathways .

Q. How can researchers resolve contradictions in spectroscopic data for halogenated benzoic acid derivatives?

  • Methodological Answer :
  • Case Study : Conflicting NMR signals for Cl and F substituents can arise due to dynamic effects or solvent interactions.
  • Solution : Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to distinguish splitting patterns .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid) to assign peaks accurately .

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